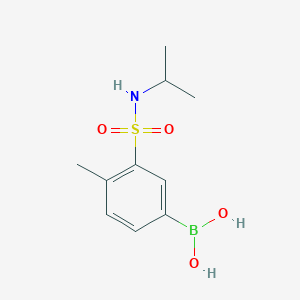

2-(Tetrahydrofuran-2-yl)isonicotinic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrochemical Reduction Studies : Isonicotinic acid has been studied for its electrochemical reduction mechanism in aqueous media, revealing a complex process involving reversible electron and proton transfers, chemical reactions, and dehydration to form 4-formylpyridine (Mathieu, Meunier-Prest, & Laviron, 1997).

Pro-chelating Agent Development : A new pro-chelating agent, BSIH, derived from isonicotinic acid, has been synthesized for inhibiting iron-promoted hydroxyl radical formation. This agent prevents oxidative damage by sequestering Fe3+ ions and is triggered by the presence of hydrogen peroxide (Charkoudian, Pham, & Franz, 2006).

Metal Complex Synthesis : Isonicotinic acid hydrazides have been used to synthesize various metal chelates, including those of Cu, Ni, Zn, Co, Mn, Sm, and Th. These chelates have been analyzed for their magnetic, thermal, and spectral properties, demonstrating the coordination behavior of these hydrazones with different metal ions (Maurya, Patel, & Sutradhar, 2003).

Coordination Polymer Creation : The deprotonated form of isonicotinic acid has been used as a bridging ligand in the structure of a pillared framework coordination polymer based on the Cd3(μ3-OH) unit. This demonstrates the potential of isonicotinic acid derivatives in constructing complex molecular architectures (Wang, Guan, Liu, & Huang, 2014).

Electrocatalytic CO2 Activation : Isonicotinic acid plays a role in the electrocatalytic synthesis of isonicotinic acid from CO2. The study illustrates the dual activity of electrocatalytic reduction products of CO2 in synthesizing isonicotinic acid, highlighting a novel approach for carbon capture and utilization (Khoshro, Zare, Jafari, & Gorji, 2015).

Selective Recognition of Molybdenum(VI) : Isonicotinic acid has been used as a functional monomer in the creation of Mo(VI) oxy ion-imprinted particles. These particles demonstrate high selectivity and binding capacity for Mo(VI), indicating potential applications in environmental remediation (Ren, Liu, Feng, Ma, Wen, & Zhang, 2013).

AMPA Receptor Potentiator Development : A tetrahydrofuran ether derivative, including isonicotinic acid-related compounds, has been identified as a potent AMPA receptor potentiator, suggesting its potential use in cognitive enhancement for schizophrenia treatment (Shaffer et al., 2015).

Synthesis of Luminescent Coordination Complexes : Isonicotinic acid has been employed in the synthesis and analysis of silver(I) dimer complexes, demonstrating noteworthy fluorescence properties, which may have applications in fluorescence probing and studies of membrane dynamics (Yuan & Liu, 2005).

Propiedades

IUPAC Name |

2-(oxolan-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJLROCRRNBUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydrofuran-2-yl)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)

![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)

![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)

![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)